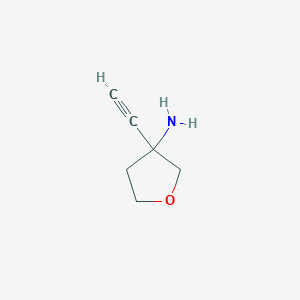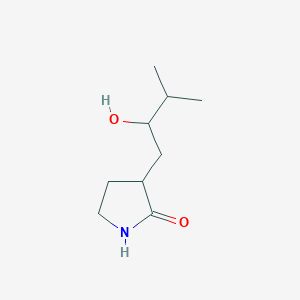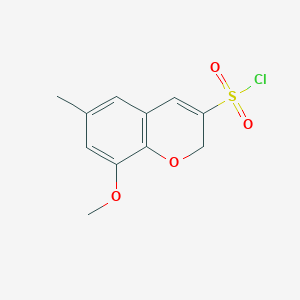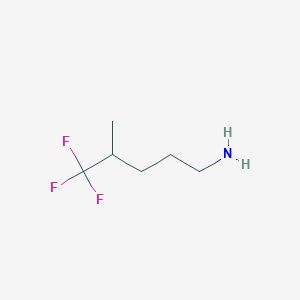
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a fluorinated aromatic aldehyde with a unique structure that includes a fluoro substituent and a hydroxyazetidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the introduction of the fluoro and hydroxyazetidine groups onto a benzaldehyde scaffold. One common method is the nucleophilic substitution reaction where a fluoro group is introduced onto the benzaldehyde ring. This can be followed by the formation of the hydroxyazetidine moiety through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods can vary depending on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and hydroxyazetidine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzaldehyde: Lacks the hydroxyazetidine moiety, making it less versatile in certain applications.
6-(3-Hydroxyazetidin-1-yl)benzaldehyde: Lacks the fluoro substituent, which can affect its reactivity and biological activity.
Uniqueness
2-Fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluoro and hydroxyazetidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
2-fluoro-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |
InChI-Schlüssel |
LFVZCDGFWQPXOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=C(C(=CC=C2)F)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





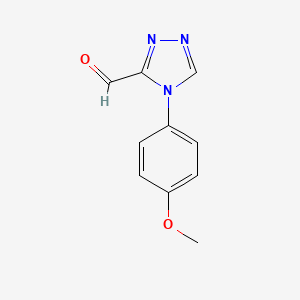
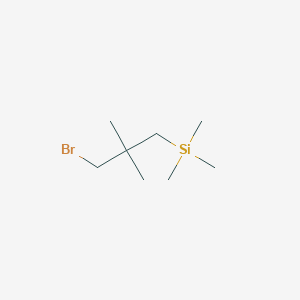
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)

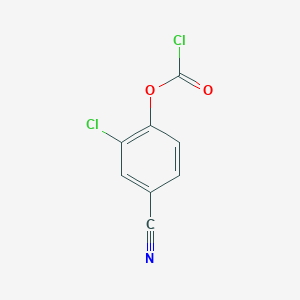
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
